

Solubility Profile of 2-Nitroamino-2-imidazoline in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: **2-Nitroamino-2-imidazoline**

Cat. No.: **B121679**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Nitroamino-2-imidazoline** (CAS: 5465-29-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and biological studies. This document compiles available quantitative and qualitative solubility data, details a standardized experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Quantitative and Qualitative Solubility Data

The solubility of **2-Nitroamino-2-imidazoline** has been reported in a limited number of organic solvents. The available data, collated from various sources, is summarized in the table below. It is important to note that "slightly soluble" and "insoluble" are qualitative descriptors and the actual quantitative values may vary depending on the specific experimental conditions.

Solvent	Chemical Formula	Solubility	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	~ 10 mg/mL	Not Specified	Quantitative value.
Dimethylformamide (DMF)	C ₃ H ₇ NO	~ 5 mg/mL	Not Specified	Quantitative value.
Methanol	CH ₃ OH	Slightly Soluble	Not Specified	Qualitative observation.
Ethanol	C ₂ H ₅ OH	Slightly Soluble / Insoluble	Not Specified	Conflicting reports exist. One source indicates insolubility ^[1] , while another suggests it is slightly soluble. This discrepancy may arise from different experimental methodologies or purity of the compound.
Acetone	C ₃ H ₆ O	Slightly Soluble	Not Specified	Qualitative observation.
Diethyl Ether	(C ₂ H ₅) ₂ O	Insoluble	Not Specified	Qualitative observation.
Phosphate- Buffered Saline (PBS)	-	Insoluble	Not Specified	pH 7.2.
Water	H ₂ O	Slightly Soluble (cold), Soluble	Not Specified	Also reported to be easily soluble

(hot)

in cold alkaline
solutions.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol is a standardized procedure for determining the equilibrium solubility of **2-Nitroamino-2-imidazoline** in an organic solvent, based on the widely accepted shake-flask method and principles from OECD Guideline 105.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

1. Materials and Equipment:

- **2-Nitroamino-2-imidazoline** (purity $\geq 98\%$)
- Selected organic solvent (analytical grade or higher)
- Analytical balance (accurate to ± 0.1 mg)
- Vials with screw caps and PTFE septa
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis at $\lambda_{\text{max}} = 266$ nm) or other validated analytical method.[\[9\]](#)

2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Nitroamino-2-imidazoline** to a vial. The excess solid should be visually apparent.

- Pipette a known volume of the selected organic solvent into the vial.
- Securely cap the vial to prevent solvent evaporation.
- Place the vial in a constant temperature orbital shaker set to a specified temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium, but 24 to 48 hours is typical.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.
 - Carefully withdraw a sample from the clear supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
 - Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method.
- Quantification:
 - Prepare a series of standard solutions of **2-Nitroamino-2-imidazoline** of known concentrations in the selected solvent.
 - Analyze the standard solutions and the diluted sample solution using a validated HPLC method or another suitable analytical technique.
 - Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
 - Determine the concentration of **2-Nitroamino-2-imidazoline** in the diluted sample from the calibration curve.

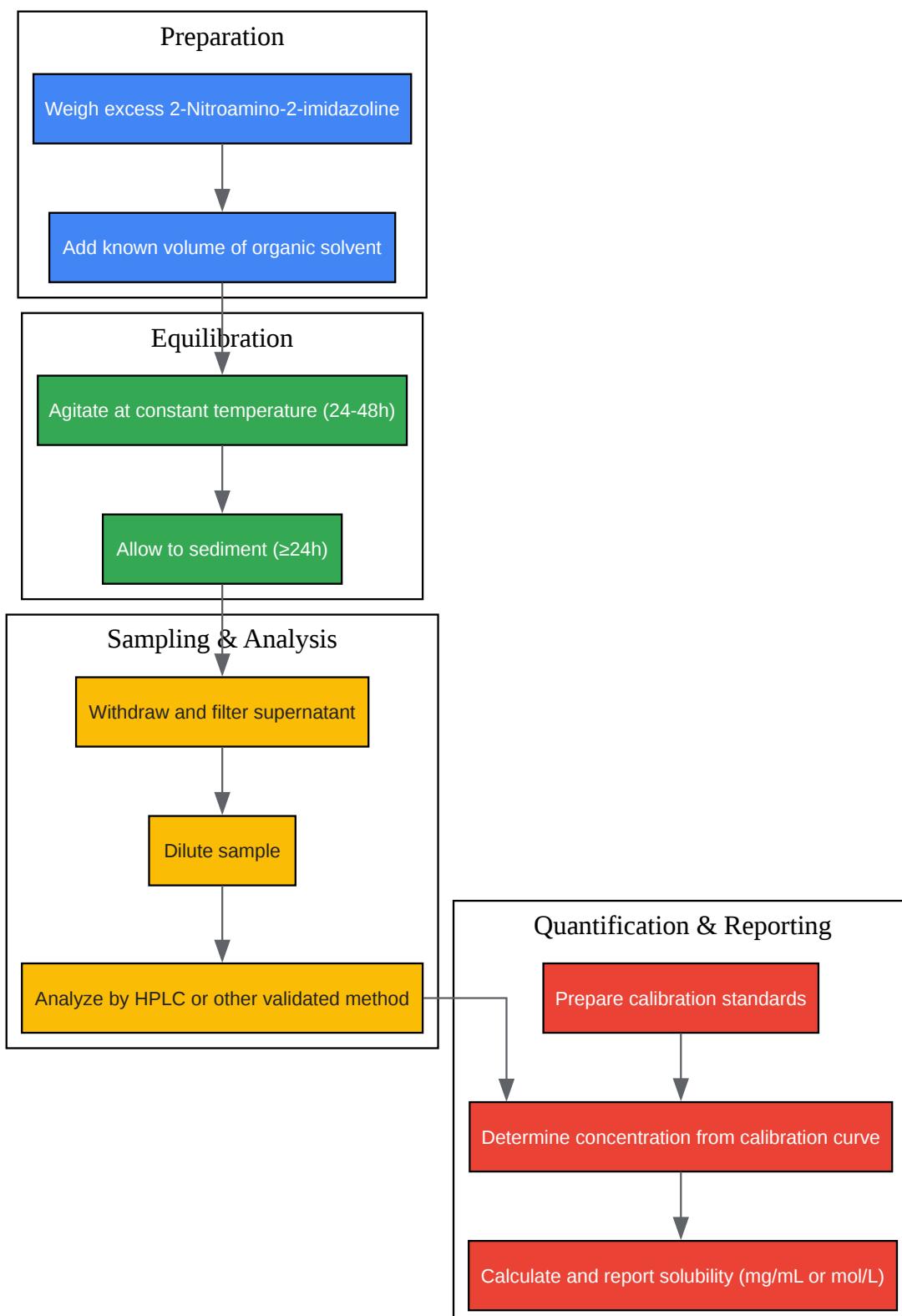
- Calculate the solubility of **2-Nitroamino-2-imidazoline** in the organic solvent by taking into account the dilution factor.

3. Data Reporting:

The solubility should be reported in mg/mL or mol/L, along with the temperature at which the measurement was performed. The analytical method used for quantification should also be specified.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of **2-Nitroamino-2-imidazoline**.

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